molecular formula C12H15N3O5S2 B2466069 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 1797848-59-9

4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2466069
CAS No.: 1797848-59-9
M. Wt: 345.39
InChI Key: PCUSIQQXMPLPFR-UHFFFAOYSA-N
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Description

4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic compound featuring a furan ring, an azetidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic conditions.

    Sulfonylation: The azetidine ring is then sulfonylated using a sulfonyl chloride derivative, such as furan-2-ylmethylsulfonyl chloride, in the presence of a base like triethylamine.

    Imidazole Ring Introduction: The sulfonylated azetidine is reacted with 1-methylimidazole under basic conditions to introduce the imidazole ring.

    Final Sulfonylation: The final step involves another sulfonylation reaction to attach the second sulfonyl group to the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The azetidine ring can be reduced to form a more saturated ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated azetidine derivatives.

    Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies due to its unique structural features.

Medicine

In medicinal chemistry, 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl groups may enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
  • (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone

Uniqueness

Compared to similar compounds, 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is unique due to the presence of the imidazole ring, which can confer additional biological activity and binding specificity. The combination of the furan, azetidine, and imidazole rings in a single molecule provides a versatile scaffold for drug design and development.

Properties

IUPAC Name

4-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S2/c1-14-7-12(13-9-14)22(18,19)15-5-11(6-15)21(16,17)8-10-3-2-4-20-10/h2-4,7,9,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUSIQQXMPLPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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